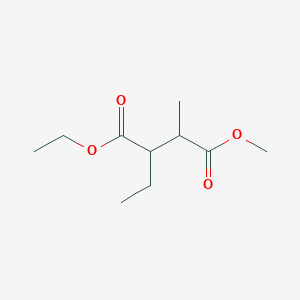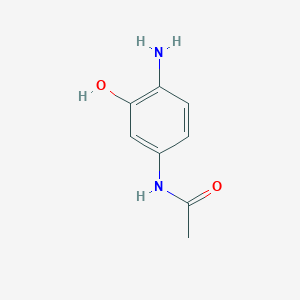![molecular formula C13H16Cl3NO B14009235 n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine CAS No. 6631-88-5](/img/structure/B14009235.png)
n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine: is an organic compound characterized by the presence of a cyclohexanamine group attached to a trichlorophenoxy moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine typically involves the reaction of 2,4,6-trichlorophenol with cyclohexylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4,6−Trichlorophenol+Cyclohexylamine→n−[(2,4,6−Trichlorophenoxy)methyl]cyclohexanamine
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
Chemistry: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals .
作用机制
The mechanism of action of n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
- n-[(2,4,6-Trichlorophenoxy)ethyl]amine
- n-[(2,4,6-Trichlorophenoxy)propyl]amine
- n-[(2,4,6-Trichlorophenoxy)butyl]amine
Uniqueness: n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its cyclohexanamine group provides additional steric and electronic effects, influencing its behavior in chemical reactions and applications .
属性
CAS 编号 |
6631-88-5 |
|---|---|
分子式 |
C13H16Cl3NO |
分子量 |
308.6 g/mol |
IUPAC 名称 |
N-[(2,4,6-trichlorophenoxy)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H16Cl3NO/c14-9-6-11(15)13(12(16)7-9)18-8-17-10-4-2-1-3-5-10/h6-7,10,17H,1-5,8H2 |
InChI 键 |
SXQDOXWMSOZBEA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NCOC2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


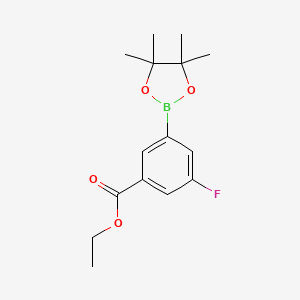
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
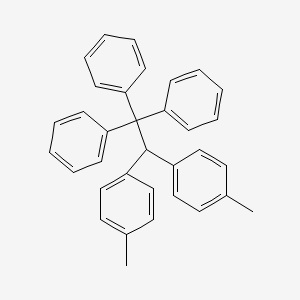
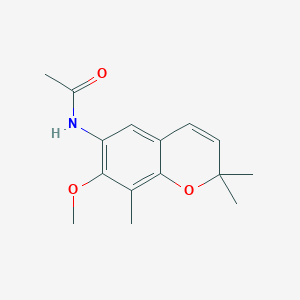
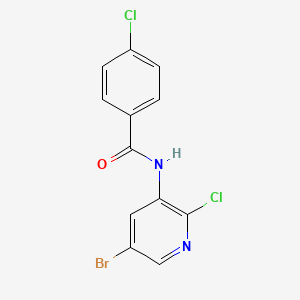
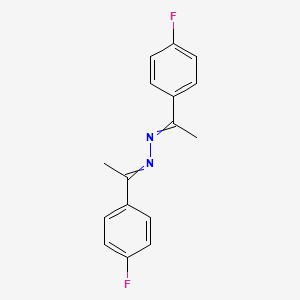
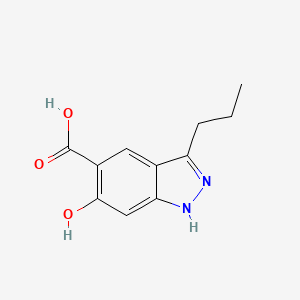
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
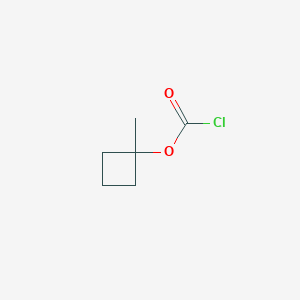
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
